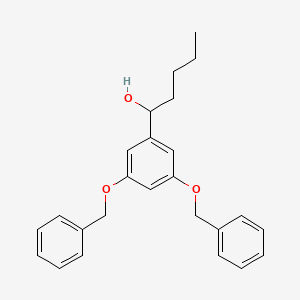
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.49 g/mol. It is a white to off-white low-melting solid that is sparingly soluble in chloroform and slightly soluble in methanol. This compound is an intermediate for the synthesis of 1’'-Hydroxycannabidiol, a metabolite of cannabidiol, which is a major constituent in marijuana.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used to study the metabolism of cannabidiol in human liver microsomes.
Medicine: It is involved in the investigation of cannabidiol metabolism and its potential therapeutic effects.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol involves its metabolism to 1’'-Hydroxycannabidiol, which is a metabolite of cannabidiol. This metabolite interacts with the endocannabinoid system in the human body, particularly targeting cannabinoid receptors (CB1 and CB2). The interaction with these receptors can modulate various physiological processes, including pain perception, inflammation, and immune response.
Comparación Con Compuestos Similares
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be compared with other similar compounds, such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but with a different functional group (alcohol instead of pentanol).
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): This compound is used in organic light-emitting diodes (OLEDs) and has different applications compared to this compound.
Propiedades
Fórmula molecular |
C25H28O3 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-1-ol |
InChI |
InChI=1S/C25H28O3/c1-2-3-14-25(26)22-15-23(27-18-20-10-6-4-7-11-20)17-24(16-22)28-19-21-12-8-5-9-13-21/h4-13,15-17,25-26H,2-3,14,18-19H2,1H3 |
Clave InChI |
JIKQTGMKUDXNKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
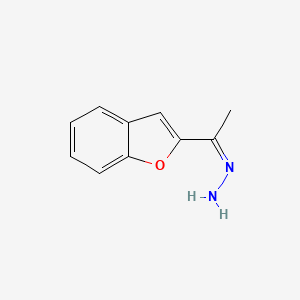
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
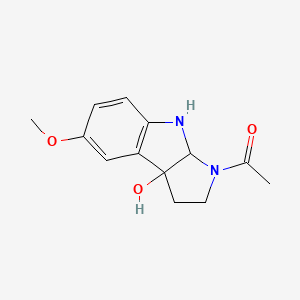
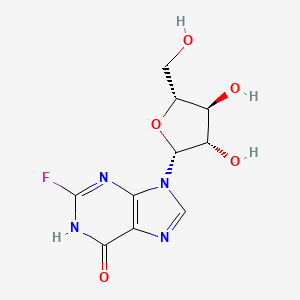
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
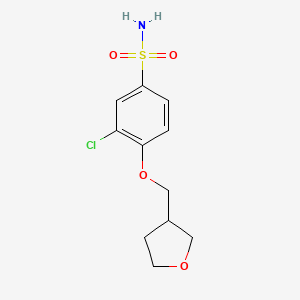
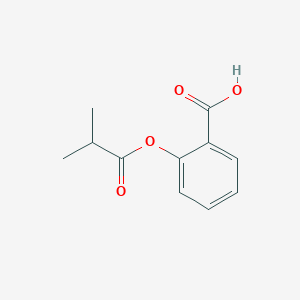
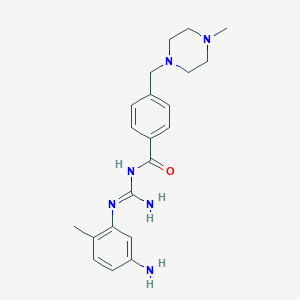
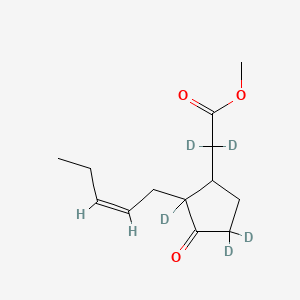

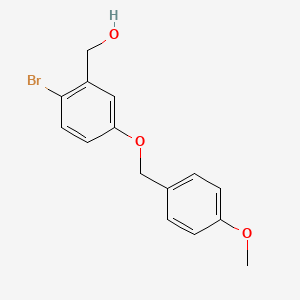
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
